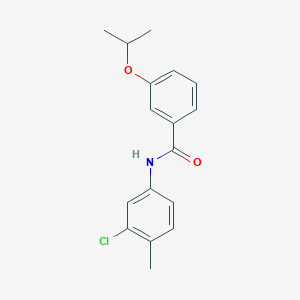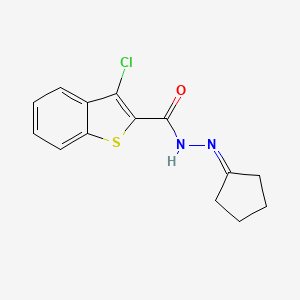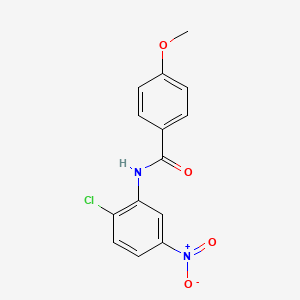
N-(3-chloro-4-methylphenyl)-5-nitro-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methylphenyl)-5-nitro-2-furamide, commonly known as Furazolidone, is a synthetic nitrofuran derivative that has been widely used for its antimicrobial properties. It was first introduced in the 1950s as an antibiotic for the treatment of bacterial infections in humans and animals. Since then, it has been extensively studied for its chemical properties and biological activities.
作用机制
Furazolidone exerts its antimicrobial activity by inhibiting the activity of certain enzymes, such as nitroreductases and monoamine oxidases, that are essential for the survival of microorganisms. It also disrupts the electron transport chain in bacteria, leading to the accumulation of toxic metabolites and ultimately cell death.
Biochemical and Physiological Effects
Furazolidone has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of neurotransmitters, such as dopamine, norepinephrine, and serotonin. It also inhibits the activity of certain enzymes involved in the metabolism of histamine, leading to the reduction of inflammation and allergic reactions.
实验室实验的优点和局限性
Furazolidone has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied for its chemical properties and biological activities. However, there are also some limitations to its use. It has been found to be toxic to some cell types, and its effects may vary depending on the concentration and duration of exposure.
未来方向
There are several future directions for the study of Furazolidone. One area of interest is its potential use as an anticancer agent. It has been found to have cytotoxic effects on some cancer cell lines, and further studies are needed to determine its mechanism of action and potential therapeutic applications. Another area of interest is its potential use as an anti-inflammatory agent. It has been shown to reduce inflammation in several animal models, and further studies are needed to determine its efficacy in humans. Finally, there is a need for further studies on the safety and toxicity of Furazolidone, particularly in relation to its long-term effects on human health.
Conclusion
In conclusion, Furazolidone is a synthetic nitrofuran derivative that has been extensively studied for its antimicrobial properties. It has also been found to have several biochemical and physiological effects, including anti-inflammatory and immunomodulatory effects. While it has several advantages for lab experiments, there are also some limitations to its use. There are several future directions for the study of Furazolidone, including its potential use as an anticancer and anti-inflammatory agent, as well as further studies on its safety and toxicity.
合成方法
Furazolidone can be synthesized by the reaction of 3-chloro-4-methylphenylamine with 5-nitro-2-furoic acid in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently cyclized to form the final product. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, pH, and reaction time.
科学研究应用
Furazolidone has been extensively studied for its antimicrobial properties. It has been found to be effective against a wide range of Gram-positive and Gram-negative bacteria, as well as some protozoa. It works by inhibiting the activity of certain enzymes that are essential for the survival of these microorganisms. Furazolidone has also been studied for its anti-inflammatory and immunomodulatory effects.
属性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4/c1-7-2-3-8(6-9(7)13)14-12(16)10-4-5-11(19-10)15(17)18/h2-6H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXZPBDFOHSZOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzamide](/img/structure/B5871509.png)

![5-[(4-methoxybenzyl)thio]-1-methyl-1H-tetrazole](/img/structure/B5871521.png)

![6-(4-bromophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5871533.png)
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]butanamide](/img/structure/B5871539.png)
![methyl {3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B5871540.png)
![N-(4-cyanophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5871554.png)

![N'-[3-(2-furyl)-2-propen-1-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5871577.png)

![7-[(4-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5871599.png)

![5-[(5-tert-butyl-2-methyl-3-furoyl)amino]-2-hydroxybenzoic acid](/img/structure/B5871608.png)